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molecular formula C10H7BrN2 B1282592 2-(5-bromo-1H-indol-3-yl)acetonitrile CAS No. 774-14-1

2-(5-bromo-1H-indol-3-yl)acetonitrile

Cat. No. B1282592
M. Wt: 235.08 g/mol
InChI Key: QPEAZVAMEMXQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895860

Procedure details

According to the procedure of C. Huebner et al., J. Am. Chem. Soc., 75, 5887 (1953), (5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate (41.6 g, 0.11 mol) was added to a solution of potassium cyanide (21.49 g, 0.33 mol) in water (215 mL) and stirred at 60°-70° C. for 1 hour. The reaction was cooled to room temperature, extracted with ether (2×400 mL), washed with saturated NaHCO3, brine, dried (MgSO4), and concentrated under reduced pressure to yield 23.4 g (90%) of product as a white solid.
Name
(5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
21.49 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.[Br:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH2:17][N+](C)(C)C.[C-:22]#[N:23].[K+]>O>[Br:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH2:17][C:22]#[N:23] |f:0.1,2.3|

Inputs

Step One
Name
(5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate
Quantity
41.6 g
Type
reactant
Smiles
COS(=O)(=O)[O-].BrC=1C=C2C(=CNC2=CC1)C[N+](C)(C)C
Name
Quantity
21.49 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
215 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 60°-70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×400 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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